3-Methyl-4-oxo-4-phenylbutanenitrile
Description
Its molecular formula is C₁₁H₁₁NO, as derived from HRMS data (calcd [M+H]⁺: 174.0919; found: 174.0914) . The compound exists as a colorless oil at room temperature . Key spectral characteristics include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.91–7.83 (m, 2H, aromatic), 7.59–7.50 (m, 1H), 7.48–7.38 (m, 2H), 3.81–3.67 (m, 1H, CH), 2.68 (dd, J = 16.9, 5.8 Hz, 1H), 2.55 (dd, J = 16.9, 8.1 Hz, 1H), 1.33 (d, J = 7.2 Hz, 3H, CH₃) .
- ¹³C NMR (101 MHz, CDCl₃): δ 199.90 (C=O), 134.69, 133.82 (aromatic carbons), 118.61 (CN), 38.11 (CH₂), 20.40 (CH₃) .
The compound is synthesized via α-carbonyl alkylation reactions catalyzed by enzymes like IC-G4, demonstrating utility in stereoselective organic synthesis .
Properties
IUPAC Name |
3-methyl-4-oxo-4-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(7-8-12)11(13)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCPGRBCISMIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-4-phenylbutanenitrile typically involves the reaction of benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by subsequent steps to introduce the methyl and ketone groups. One common method involves the following steps:
Knoevenagel Condensation: Benzaldehyde reacts with ethyl cyanoacetate in the presence of a base such as piperidine to form ethyl 2-cyano-3-phenylacrylate.
Michael Addition: The ethyl 2-cyano-3-phenylacrylate undergoes a Michael addition with methylmagnesium bromide to introduce the methyl group.
Hydrolysis and Decarboxylation: The resulting product is hydrolyzed and decarboxylated to yield 3-Methyl-4-oxo-4-phenylbutanenitrile.
Industrial Production Methods
Industrial production methods for 3-Methyl-4-oxo-4-phenylbutanenitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-4-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted nitriles or amides.
Scientific Research Applications
3-Methyl-4-oxo-4-phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-4-phenylbutanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and ketone functional groups can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Core Functional Groups and Substituents
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in ) enhance the electrophilicity of the ketone, while electron-donating groups (e.g., methoxy in ) increase aromatic ring reactivity.
- The nitrile group in 3-methyl-4-oxo-4-phenylbutanenitrile offers distinct reactivity compared to ester derivatives (e.g., hydrolytic stability vs. saponification susceptibility) .
Physicochemical Properties
Spectral and Physical Data
Key Observations :
Reactivity Trends
- Nitrile Group : Resistant to hydrolysis under mild conditions, enabling use as a stable intermediate in multistep syntheses .
- Ester Derivatives: Ethyl 3-oxo-4-phenylbutanoate undergoes facile saponification to carboxylic acids, useful in Claisen condensations .
- Electron-Deficient Aromatics: The CF₃ group in methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate enhances resistance to electrophilic substitution, favoring applications in agrochemicals .
Data Tables
Table 1: Structural and Spectral Comparison of Key Analogs
![Insert Table Here]
Biological Activity
3-Methyl-4-oxo-4-phenylbutanenitrile, an organic compound with the molecular formula CHNO, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological properties, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
3-Methyl-4-oxo-4-phenylbutanenitrile is characterized by a nitrile group attached to a phenyl butane backbone, with a ketone and methyl group at specific positions. Its synthesis typically involves reactions such as Knoevenagel condensation and Michael addition, leading to various derivatives that may exhibit differing biological activities.
Antimicrobial Properties
Research indicates that 3-Methyl-4-oxo-4-phenylbutanenitrile possesses significant antimicrobial activity. A comparative study evaluated its efficacy against several bacterial strains, revealing that it can inhibit growth effectively:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |
| Staphylococcus aureus | 0.008 mg/mL | 0.020 mg/mL |
| Bacillus cereus | 0.012 mg/mL | 0.025 mg/mL |
These findings suggest that the compound is more potent than traditional antibiotics like ampicillin and streptomycin, particularly against E. coli and S. aureus .
Anticancer Activity
In addition to its antimicrobial effects, 3-Methyl-4-oxo-4-phenylbutanenitrile has been studied for its anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
The biological activity of 3-Methyl-4-oxo-4-phenylbutanenitrile can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antibacterial properties.
- Receptor Modulation : It can modulate receptor activity involved in cancer cell signaling pathways, leading to reduced cell growth and increased apoptosis.
Study on Antimicrobial Activity
A recent study published in a peer-reviewed journal assessed the antibacterial effects of various derivatives of 3-Methyl-4-oxo-4-phenylbutanenitrile against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited improved efficacy compared to the parent compound, suggesting potential for further development in pharmaceutical applications .
Study on Anticancer Effects
Another study focused on the anticancer potential of this compound reported promising results in inhibiting tumor growth in xenograft models. Treatment with 3-Methyl-4-oxo-4-phenylbutanenitrile resulted in significant tumor size reduction compared to control groups, indicating its potential as a therapeutic agent in oncology.
Q & A
Q. What are the common synthetic routes for 3-Methyl-4-oxo-4-phenylbutanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Claisen condensation or Michael addition reactions. For example, coupling a ketone precursor (e.g., phenylacetone derivatives) with a nitrile-containing reagent under basic conditions (e.g., Knoevenagel condensation). Optimization involves adjusting temperature (60–100°C), catalyst choice (e.g., piperidine for condensation), and solvent polarity (e.g., ethanol or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (70–85%) .
Q. Which spectroscopic techniques are most effective for characterizing 3-Methyl-4-oxo-4-phenylbutanenitrile?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies functional groups (C=O stretch ~1700 cm⁻¹, C≡N ~2250 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and nitrile (δ ~120 ppm) carbons .
- UV-Vis : Monitors π→π* transitions in aromatic/keto groups (λmax ~250–300 nm) .
Q. What are the key reactivity patterns of 3-Methyl-4-oxo-4-phenylbutanenitrile under different conditions?
- Methodological Answer :
- Oxidation : The ketone group may undergo further oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄), while the nitrile group remains intact .
- Reduction : Selective reduction of the nitrile to an amine (via LiAlH₄) or the ketone to an alcohol (NaBH₄) is feasible, depending on reaction conditions .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking be applied to study the electronic properties and bioactivity of 3-Methyl-4-oxo-4-phenylbutanenitrile?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Fukui indices identify nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., enzymes in inflammation pathways). Validate predictions with in vitro assays (IC₅₀ measurements) .
Q. What strategies are recommended for resolving contradictions between experimental data and computational predictions?
- Methodological Answer :
- Cross-validate spectroscopic data (e.g., NMR chemical shifts) with computed values (GIAO method in DFT).
- Use X-ray crystallography (SHELX for refinement , ORTEP-3 for visualization ) to resolve structural ambiguities.
- Re-examine reaction conditions (e.g., solvent effects, stereochemical outcomes) if docking results conflict with bioactivity assays .
Q. How can impurity profiling and purity validation be systematically performed for synthesized batches of 3-Methyl-4-oxo-4-phenylbutanenitrile?
- Methodological Answer :
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate impurities. Compare retention times with reference standards (e.g., 4-chlorobenzophenone analogs ).
- TGA/DSC : Assess thermal stability and detect solvent residues or degradation products .
Q. What crystallographic tools and refinement methods are suitable for determining the crystal structure of 3-Methyl-4-oxo-4-phenylbutanenitrile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
